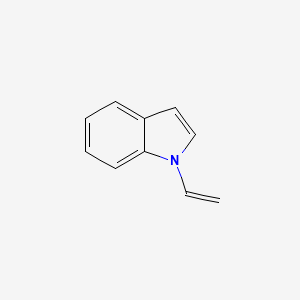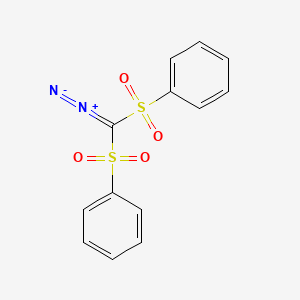
3-(11-Methyldodecoxy)propylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(11-Methyldodecoxy)propylammonium acetate is a chemical compound with the molecular formula C15H33NO3 and a molecular weight of 275.42742 g/mol . It is also known by other names such as 3-(isodecyloxy)propylammonium acetate and 3-(isotridecyloxy)propylammonium acetate . This compound is typically a colorless to pale yellow liquid with a characteristic amine odor .
Preparation Methods
The synthesis of 3-(11-Methyldodecoxy)propylammonium acetate involves the reaction of 3-aminopropylamine with 11-methyldodecanol, followed by acetylation with acetic acid . The reaction conditions typically include:
Temperature: The reaction is carried out at elevated temperatures, often around 298.2°C.
Pressure: The reaction is conducted at atmospheric pressure.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
3-(11-Methyldodecoxy)propylammonium acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(11-Methyldodecoxy)propylammonium acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(11-Methyldodecoxy)propylammonium acetate involves its interaction with molecular targets such as cell membranes and proteins . It can disrupt membrane integrity and alter protein function, leading to various biological effects . The pathways involved include membrane disruption and protein denaturation .
Comparison with Similar Compounds
3-(11-Methyldodecoxy)propylammonium acetate can be compared with similar compounds such as:
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific alkyl chain length and branching, which can influence its physical and chemical properties .
Properties
Molecular Formula |
C18H39NO3 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
3-(11-methyldodecoxy)propylazanium;acetate |
InChI |
InChI=1S/C16H35NO.C2H4O2/c1-16(2)12-9-7-5-3-4-6-8-10-14-18-15-11-13-17;1-2(3)4/h16H,3-15,17H2,1-2H3;1H3,(H,3,4) |
InChI Key |
OZSOXRQOOAGGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOCCC[NH3+].CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
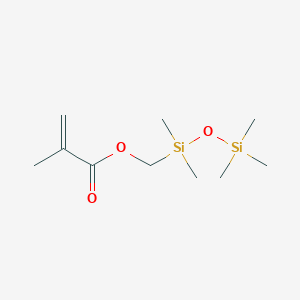
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
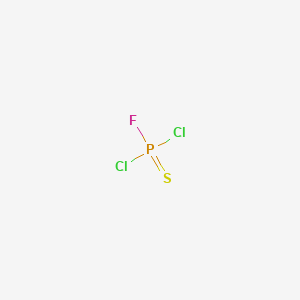
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
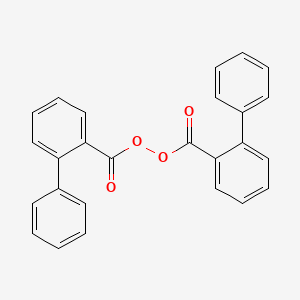
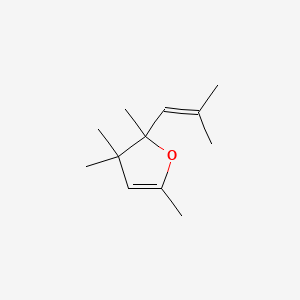

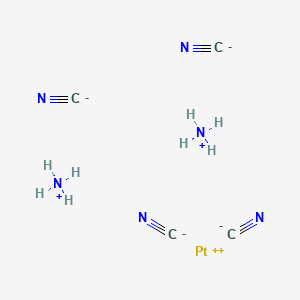

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
